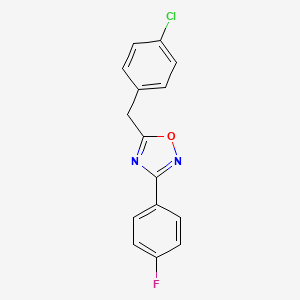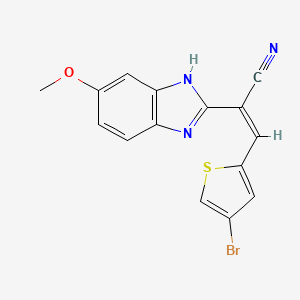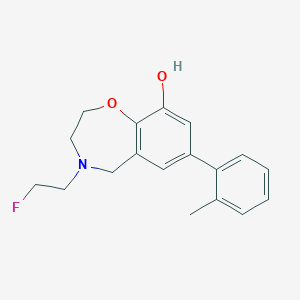![molecular formula C16H24N2O5S B5366977 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5366977.png)
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
MS-275 is a class I 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that selectively targets 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide1, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide2, and 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide3. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides by MS-275 leads to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of tumor growth. MS-275 has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In addition, MS-275 has been shown to have anti-inflammatory effects and to modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages as a research tool. It is a potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that can be used to study the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in gene expression and disease. MS-275 has also been extensively studied in preclinical models of cancer, making it a valuable tool for cancer research. However, MS-275 has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, MS-275 has been shown to have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors, which can improve patient selection for clinical trials. Additionally, there is interest in studying the combination of this compound inhibitors with other therapies, such as immune checkpoint inhibitors and targeted therapies, to improve treatment outcomes. Finally, there is interest in studying the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in other diseases, such as neurodegenerative diseases and inflammatory diseases.
Méthodes De Synthèse
MS-275 can be synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent such as iron powder. Alternatively, MS-275 can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethylpropanamide in the presence of a base, followed by reduction with a reducing agent.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential therapeutic applications in cancer. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides play a crucial role in regulating gene expression, and their dysregulation has been implicated in various cancers. MS-275 inhibits 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation, which are important processes in cancer treatment.
Propriétés
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-17(2)16(19)7-4-13-12-14(5-6-15(13)22-3)24(20,21)18-8-10-23-11-9-18/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIEBJAGBKOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5366902.png)
![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)

![8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5366911.png)

![3-(3-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5366920.png)
![1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5366928.png)
![1-acetyl-4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5366933.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-pyridazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5366938.png)


![3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5366969.png)
![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366985.png)
